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molecular formula C8H6Cl2O2 B3426447 3,4-Dichloro-2-methylbenzoic acid CAS No. 5252-99-3

3,4-Dichloro-2-methylbenzoic acid

Cat. No. B3426447
M. Wt: 205.03 g/mol
InChI Key: MXUROIIFOJVQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05374606

Procedure details

n-Butyl lithium (2.5M in hexanes, 180 ml) was added during 1 hour to a stirred solution of 3,4-dichlorobenzoic acid (40.0 g) at -78° C. and stirring maintained at that temperature overnight. A solution of methyl iodide (72 ml) in tetrahydrofuran was then added during 1.5 hours and the mixture kept at -78° C. for 3 hours and allowed to warm to room temperature overnight. The solvent was evaporated and the mixture added to water, acidified (concentrated hydrochloric acid) and extracted (ethyl acetate). The extract was dried (magnesium sulphate), evaporated and triturated (ether) to give 3,4-dichloro-2-methylbenzoic acid (33.3 g) as a white solid, m.p. 177°-178° C.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[Cl:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:10]([OH:12])=[O:11].CI>O1CCCC1>[Cl:6][C:7]1[C:8]([CH3:1])=[C:9]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1Cl
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the mixture added to water
EXTRACTION
Type
EXTRACTION
Details
extracted (ethyl acetate)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
triturated (ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=CC1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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